Pomalidomide 4'-alkylC3-acid

Catalog No.
S2887061
CAS No.
2225940-47-4
M.F
C17H17N3O6
M. Wt
359.338
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pomalidomide 4'-alkylC3-acid

CAS Number

2225940-47-4

Product Name

Pomalidomide 4'-alkylC3-acid

IUPAC Name

4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butanoic acid

Molecular Formula

C17H17N3O6

Molecular Weight

359.338

InChI

InChI=1S/C17H17N3O6/c21-12-7-6-11(15(24)19-12)20-16(25)9-3-1-4-10(14(9)17(20)26)18-8-2-5-13(22)23/h1,3-4,11,18H,2,5-8H2,(H,22,23)(H,19,21,24)

InChI Key

DXQHHPDVZILLOC-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCC(=O)O

Solubility

not available

Pomalidomide 4'-alkylC3-acid is a synthetic derivative of pomalidomide, characterized by an alkylC3 chain and a terminal acid functional group. Its chemical structure is represented by the formula C17H17N3O6, and it has a unique role as a functionalized cereblon ligand, which is critical in the field of targeted protein degradation. This compound is particularly relevant in research involving the development of proteolysis-targeting chimeras (PROTACs), where it serves as a linker to connect E3 ligase ligands with target proteins .

This compound binds to the Cereblon protein, promoting the targeted degradation of specific cellular proteins through a process known as ubiquitination. Cereblon recruits an E3 ubiquitin ligase complex which tags target proteins with ubiquitin molecules, flagging them for degradation by the proteasome, a cellular machinery that breaks down proteins [].

Proteolysis Targeting Chimera (PROTAC) Building Block

4-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]butanoic acid functions as a key building block for Proteolysis Targeting Chimeras (PROTACs) [, ]. PROTACs are heterobifunctional molecules designed to recruit E3 ubiquitin ligases to target proteins, marking them for degradation by the proteasome [].

This specific molecule contains two key functionalities:

  • Cereblon Ligand

    The 2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl moiety acts as a ligand for the E3 ubiquitin ligase cereblon [, ]. Cereblon plays a crucial role in the ubiquitin-proteasome system, tagging proteins for degradation [].

  • Linker and Terminal Acid

    The 4-[[aminobutanoic acid] moiety acts as a linker, connecting the cereblon ligand to a moiety that can bind to the target protein of interest. The terminal carboxylic acid group (COOH) facilitates further conjugation to other targeting moieties [].

Typical for compounds with carboxylic acid functionalities. These include:

  • Esterification: Reacting with alcohols to form esters, which can be useful for modifying its solubility and reactivity.
  • Amide Formation: The carboxylic acid can react with amines to form amides, allowing for the conjugation with other biomolecules.
  • Reduction Reactions: The nitro or carbonyl groups present in the pomalidomide structure may undergo reduction under specific conditions, altering its biological activity.

These reactions enable the compound to be tailored for specific applications in drug development and biochemical research.

Pomalidomide 4'-alkylC3-acid exhibits significant biological activity due to its interaction with cereblon, a component of the E3 ubiquitin ligase complex. This interaction leads to the recruitment of target proteins for ubiquitination and subsequent proteasomal degradation. The compound's ability to modulate protein levels makes it a valuable tool in cancer research and treatment strategies, particularly in hematological malignancies . Additionally, its structural modifications enhance selectivity and potency compared to parent compounds.

The synthesis of pomalidomide 4'-alkylC3-acid typically involves several steps:

  • Starting Material Preparation: Synthesize or acquire pomalidomide as the base compound.
  • Alkylation Reaction: Introduce the alkylC3 chain through nucleophilic substitution or coupling reactions.
  • Acid Functionalization: Convert an appropriate functional group into a carboxylic acid through oxidation or hydrolysis.
  • Purification: Employ techniques such as chromatography to isolate and purify the final product.

These methods allow for variations in the alkyl chain length or branching, providing flexibility in designing derivatives with desired properties .

Pomalidomide 4'-alkylC3-acid has several key applications:

  • Research Tool: It is widely used in PROTAC technology for targeted protein degradation studies.
  • Cancer Therapy Development: Its ability to modulate protein levels makes it a candidate for developing new cancer therapies.
  • Bioconjugation: The terminal acid can facilitate conjugation with other molecules, enhancing drug delivery systems.

These applications highlight its importance in both fundamental research and therapeutic development.

Studies on pomalidomide 4'-alkylC3-acid have shown that it interacts specifically with cereblon, leading to the degradation of certain substrates involved in oncogenesis. These interactions are critical for understanding its mechanism of action and optimizing its use in therapeutic contexts. Furthermore, investigations into its binding affinity and selectivity compared to other ligands provide insights into its potential advantages in drug design .

Pomalidomide 4'-alkylC3-acid shares structural similarities with several related compounds. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
PomalidomideContains a similar core structure without alkylC3Approved for treating multiple myeloma
LenalidomideSimilar core but differs in substituentsUsed extensively in hematological cancers
ThalidomideParent compound of pomalidomideKnown for teratogenic effects
CC-220Contains cereblon ligand but different linkerDesigned for enhanced selectivity

Pomalidomide 4'-alkylC3-acid stands out due to its functionalized nature, which enhances its utility in PROTAC development while maintaining effective interactions with cereblon, setting it apart from these similar compounds .

XLogP3

0.7

Dates

Modify: 2023-08-17

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